![molecular formula C14H24F6NO5P B3041604 ethyl N-[2-[bis(2-methylpropoxy)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate CAS No. 330944-06-4](/img/structure/B3041604.png)
ethyl N-[2-[bis(2-methylpropoxy)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
Description
Synthesis Analysis
The synthesis of related compounds, such as ethyl 2-(diisopropoxyphosphoryl)-2H-azirine-3-carboxylate, involves the generation of azirine intermediates that bear both ester and phosphonate groups . These intermediates are then reacted with nucleophiles, such as 1,3-dienes, to produce cycloadducts. The synthesis of ethyl [bis(1-aziridinyl)phosphinyl]carbamates also involves the use of aziridine groups and shows the versatility of ethyl carbamates in synthesizing compounds with potential antineoplastic properties .
Molecular Structure Analysis
The molecular structure of carbamates can significantly influence their physical properties and reactivity. For instance, the structure of ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives is such that they form different types of hydrogen bonds and interactions, like O-H...O and aromatic pi-pi stacking, which affect their crystalline structures .
Chemical Reactions Analysis
The reactivity of carbamates is highlighted by their ability to undergo transformations and participate in the formation of various products. Alterations in the carbamate group, such as those studied in anticancer agents, can lead to changes in biological activity. The cleavage of the ethyl carbamate moiety and the effects of substituting ethyl with other groups have been explored to understand the impact on cytotoxic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates and related compounds are influenced by their molecular structure. The presence of substituents, such as alkyl or aryl groups, and the nature of the functional groups, like esters or phosphonates, can affect properties like solubility, melting point, and reactivity. The papers provided do not directly discuss the physical and chemical properties of ethyl N-[2-[bis(2-methylpropoxy)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate, but they do provide insights into the properties of structurally related compounds .
properties
IUPAC Name |
ethyl N-[2-[bis(2-methylpropoxy)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F6NO5P/c1-6-24-11(22)21-12(13(15,16)17,14(18,19)20)27(23,25-7-9(2)3)26-8-10(4)5/h9-10H,6-8H2,1-5H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGFAWSISVJGAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(OCC(C)C)OCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F6NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2-[bis(2-methylpropoxy)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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